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Compound of Interest

Compound Name: Protein kinase inhibitor H-7

Cat. No.: B1206091 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

H-7, chemically known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a well-

characterized, cell-permeable small molecule inhibitor of a broad range of protein kinases. It is

frequently utilized in cell biology and pharmacology to investigate the roles of specific signaling

pathways. H-7 primarily acts by competing with ATP at the catalytic site of kinases. Its inhibitory

profile makes it a potent tool for studying processes regulated by Protein Kinase C (PKC) and

cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA).[1][2]

Understanding the half-maximal inhibitory concentration (IC50) of H-7 against different kinases

is crucial for designing experiments with appropriate concentrations to achieve selective

inhibition and for interpreting the resulting cellular effects.

These application notes provide a summary of the known IC50 values of H-7 against key

kinase targets and a detailed, generalized protocol for determining the IC50 of H-7 or other

inhibitors against a kinase of interest using a luminescence-based in vitro assay.

Data Presentation: H-7 Inhibitory Activity
The inhibitory potency of H-7 varies across different protein kinases. The IC50 and Ki values,

which represent the concentration of the inhibitor required to reduce enzyme activity by 50%

and the inhibition constant, respectively, are key parameters for quantifying this potency.
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Target Kinase IC50 Value (μM) Ki Value (μM)

Protein Kinase A (PKA) 3.0 -

Protein Kinase C (PKC) 6.0 6.0

Protein Kinase G (PKG) 5.8 -

Myosin Light Chain Kinase

(MLCK)
97.0 -

Table 1: IC50 and Ki values for H-7 against various protein kinases. Data sourced from Tocris

Bioscience and MedchemExpress.[1][3]

The data clearly indicates that H-7 is significantly more potent against cyclic nucleotide-

dependent kinases (PKA, PKG) and PKC than against MLCK.[4] This differential activity allows

for the use of H-7 at concentrations that predominantly inhibit PKA and PKC while having a

minimal effect on MLCK.

Signaling Pathway Context
To fully appreciate the utility of H-7 as a research tool, it is important to understand the context

of the signaling pathways it inhibits.

Protein Kinase C (PKC) Signaling
PKC isoforms are activated by second messengers like diacylglycerol (DAG) and intracellular

calcium (Ca2+), which are produced following the activation of phospholipase C (PLC). Once

active, PKC phosphorylates a wide array of substrate proteins, regulating diverse cellular

processes including proliferation, differentiation, and apoptosis.
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Caption: Simplified Protein Kinase C (PKC) signaling pathway and point of inhibition by H-7.
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Protein Kinase A (PKA) Signaling
PKA is a cAMP-dependent protein kinase. Its activation is initiated by the binding of cyclic AMP

(cAMP), which is synthesized by adenylyl cyclase following G-protein coupled receptor (GPCR)

stimulation. Activated PKA phosphorylates target proteins, influencing metabolism, gene

transcription, and cell growth.
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Caption: Simplified Protein Kinase A (PKA) signaling pathway and point of inhibition by H-7.
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Experimental Protocols
General Workflow for IC50 Determination
The determination of an IC50 value involves measuring kinase activity across a range of

inhibitor concentrations. The resulting data is then plotted to calculate the concentration at

which 50% inhibition is observed.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reagent Preparation
(Buffer, ATP, Substrate, Kinase, Inhibitor)

2. Assay Plate Setup
(Add Kinase, Substrate, and serial dilutions of H-7)

3. Pre-incubation
(Allow inhibitor to bind to kinase)

4. Initiate Reaction
(Add ATP to start phosphorylation)

5. Kinase Reaction
(Incubate at optimal temperature and time)

6. Stop Reaction & Detect Signal
(e.g., Add ADP-Glo™ Reagent)

7. Read Plate
(Measure luminescence, fluorescence, or radioactivity)

8. Data Analysis
(Plot % Inhibition vs. [H-7] and fit curve to determine IC50)

Click to download full resolution via product page

Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.
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Detailed Protocol: Luminescence-Based Kinase Assay
(e.g., ADP-Glo™)
This protocol describes a general method for determining the IC50 of H-7 against a specific

kinase using Promega's ADP-Glo™ Kinase Assay, which measures kinase activity by

quantifying the amount of ADP produced.

1. Materials and Reagents:

H-7 Dihydrochloride

Recombinant Kinase of Interest

Kinase-specific peptide or protein substrate

ATP (Adenosine 5'-triphosphate)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well assay plates

Multichannel pipettes

Plate-reading luminometer

2. Reagent Preparation:

H-7 Stock Solution: Prepare a 10 mM stock solution of H-7 in sterile deionized water.

H-7 Serial Dilutions: Perform a serial dilution of the H-7 stock solution in the kinase assay

buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 mM).

The final concentrations in the assay should bracket the expected IC50 value.

Kinase Solution: Dilute the recombinant kinase to the desired working concentration in

kinase assay buffer. This concentration should be determined empirically to ensure the

reaction is within the linear range.
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Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in kinase

assay buffer. The ATP concentration should ideally be at or near the Km for the specific

kinase to ensure accurate and comparable IC50 values.

3. Assay Procedure:

Add Reagents to Plate:

Add 5 µL of each H-7 dilution or vehicle control (kinase buffer) to the appropriate wells of a

white assay plate.

Add 10 µL of the diluted kinase solution to each well.

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to

allow H-7 to bind to the kinase.

Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the

reaction.

Kinase Reaction Incubation: Seal the plate and incubate for the desired time (e.g., 60

minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).

Stop Reaction and Detect ADP:

Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP,

which is then used in a luciferase/luciferin reaction to produce light.

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-

1 second per well.
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4. Data Analysis:

Background Subtraction: Subtract the average luminescence signal from "no kinase" control

wells from all other measurements.

Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by H-7 at

each concentration relative to the vehicle control (0% inhibition) and a "no kinase" or

maximally inhibited control (100% inhibition).

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

Determine IC50: Plot the percent inhibition versus the logarithm of the H-7 concentration.

Use non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50

value, which is the concentration of H-7 that produces 50% inhibition. Graphing software

such as GraphPad Prism or SigmaPlot is recommended for this analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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